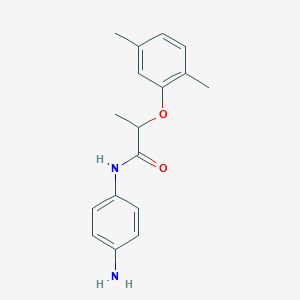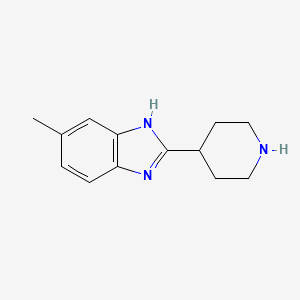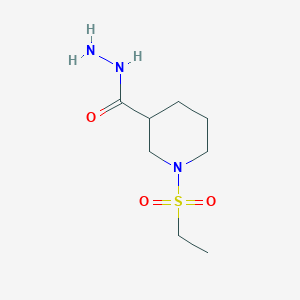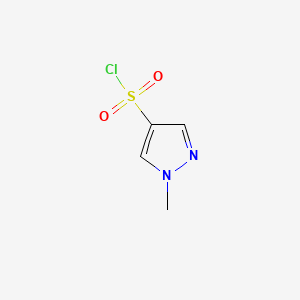
Fmoc-L-Homocyclohexylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Homocyclohexylalanine is a compound with the molecular formula C25H29NO4 . It has a molecular weight of 407.51 g/mol . The IUPAC name for this compound is (2S)-4-cyclohexyl-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]butanoic acid .
Synthesis Analysis
Fmoc-L-Homocyclohexylalanine is synthesized using standard Fmoc chemistry . The process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The synthesis of some sequences can be problematic due to the many steps and chemical compounds involved and the chemical nature of specific amino acids .
Molecular Structure Analysis
The InChI code for Fmoc-L-Homocyclohexylalanine is 1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 . The canonical SMILES structure is C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 .
Physical And Chemical Properties Analysis
Fmoc-L-Homocyclohexylalanine is a solid at room temperature . It has a boiling point of 618.1°C at 760 mmHg . The compound is stored in a dry environment at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Fmoc-L-Homocyclohexylalanine: A Comprehensive Analysis of Scientific Research Applications:
Hydrogel Construction
Recent research has shown that Fmoc-functionalized amino acids can be utilized to construct hydrogels . These hydrogels have a wide range of applications, including drug delivery systems, tissue engineering scaffolds, and wound healing materials.
Self-Assembling Materials
Fmoc-protected aliphatic amino acids, which include compounds like Fmoc-L-Homocyclohexylalanine, have been studied for their ability to self-assemble . These self-assembling materials can be used in various industries, from antimicrobial materials to emulsifiers in food, cosmetics, and biomedical products.
Safety and Hazards
Zukünftige Richtungen
Therapeutic peptides, such as Fmoc-L-Homocyclohexylalanine, are a unique class of pharmaceutical agents that have made great progress in the last decade . They are used in various therapeutic areas and their development is one of the hottest topics in pharmaceutical research . The future of therapeutic peptides lies in the constant development and improvement in reagents and strategies for different steps .
Wirkmechanismus
Target of Action
Fmoc-L-Homocyclohexylalanine is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of Fmoc-L-Homocyclohexylalanine primarily affects the pathway of peptide synthesis. It allows for the efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Result of Action
The primary result of the action of Fmoc-L-Homocyclohexylalanine is the protection of the amine group during peptide synthesis, allowing for the efficient and accurate assembly of peptides . After its role is fulfilled, the Fmoc group is removed, leaving behind the desired peptide product .
Action Environment
The action of Fmoc-L-Homocyclohexylalanine is influenced by various environmental factors. For instance, the pH of the environment can affect the rate at which the Fmoc group is removed . Additionally, the temperature and solvent used can also impact the efficiency of the peptide synthesis process .
Eigenschaften
IUPAC Name |
(2S)-4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXCSTPOLMVGMS-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589224 |
Source


|
| Record name | (2S)-4-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
269078-73-1 |
Source


|
| Record name | (2S)-4-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



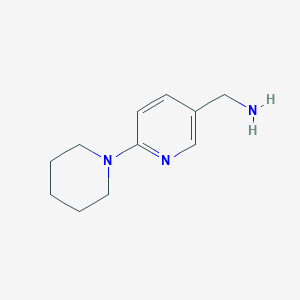

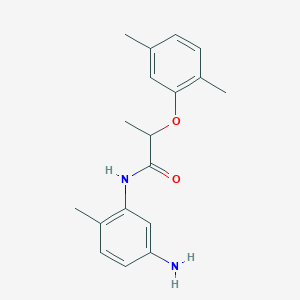
![2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1318153.png)


